methyl N-{[4-(3-bromo-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-valinate
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Overview
Description
METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl group, an imidazo[4,5-c]pyridine core, and a methyl ester functional group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the introduction of the bromine and fluorine substituents. The synthetic route may include:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of Substituents: The bromine and fluorine atoms are introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE can be compared with other similar compounds, such as:
METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE: This compound has a chlorine atom instead of bromine.
METHYL (2S)-2-({[4-(3-BROMO-4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE: This compound has a chlorine atom instead of fluorine.
The uniqueness of METHYL (2S)-2-({[4-(3-BROMO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE lies in its specific combination of bromine and fluorine substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22BrFN4O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-(3-bromo-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H22BrFN4O3/c1-10(2)15(18(26)28-3)24-19(27)25-7-6-14-16(23-9-22-14)17(25)11-4-5-13(21)12(20)8-11/h4-5,8-10,15,17H,6-7H2,1-3H3,(H,22,23)(H,24,27)/t15-,17?/m0/s1 |
InChI Key |
WIIYUHAYBZVSJB-MYJWUSKBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Br)N=CN2 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Br)N=CN2 |
Origin of Product |
United States |
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